(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then coupled with the bromophenyl group The pyrazolone core is synthesized separately and then combined with the thiazole-bromophenyl intermediate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitro group to an amine or other functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of specific enzymes, modulation of signaling pathways, and interaction with cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
What sets (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H15BrN6O4S |
---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-methoxy-4-nitrophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15BrN6O4S/c1-11-18(24-23-15-8-7-14(27(29)30)9-17(15)31-2)19(28)26(25-11)20-22-16(10-32-20)12-3-5-13(21)6-4-12/h3-10,25H,1-2H3 |
InChI Key |
WFUSMKAYFZQPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=C(C=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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